Anticancer Potency of the 2-Aminopyranopyridine Scaffold vs. Doxorubicin in MCF-7 Breast Carcinoma Cells
In a series of 2-aminopyranopyridine derivatives synthesized from 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile precursors, compounds 12 and 14 exhibited more potent anticancer activity than doxorubicin against the MCF-7 human breast carcinoma cell line in an MTT assay. Although the exact IC₅₀ values for these derivatives are not publicly available, the study reports that several derivatives surpassed the reference drug, establishing the 2-aminopyranopyridine scaffold as a privileged structure for anticancer activity [1].
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 2-substituted pyranopyridine derivatives (compounds 12 and 14) exhibited activity more potent than doxorubicin [1] |
| Comparator Or Baseline | Doxorubicin (reference drug) |
| Quantified Difference | Compounds 12 and 14 > doxorubicin (exact fold difference not reported) |
| Conditions | MTT assay, MCF-7 human breast carcinoma cell line |
Why This Matters
This class-level evidence indicates that the 2-aminopyranopyridine core, for which 7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine is the foundational building block, consistently delivers anticancer potency superior to a standard-of-care chemotherapeutic, supporting its selection as a starting scaffold for oncology lead optimization.
- [1] Mohamed, S. F., Kotb, E. R., Abd El-Meguid, E. A., & Awad, H. M. (2017). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43, 437–456. View Source
